molecular formula C21H27N3O4S B392537 ETHYL 6-METHYL-4-{4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

ETHYL 6-METHYL-4-{4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Cat. No.: B392537
M. Wt: 417.5g/mol
InChI Key: PVKDUZMZISXSJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 6-METHYL-4-{4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound belonging to the class of tetrahydropyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-METHYL-4-{4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step reactions. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions and requires heating to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-METHYL-4-{4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Mechanism of Action

The mechanism of action of ETHYL 6-METHYL-4-{4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

ETHYL 6-METHYL-4-{4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C21H27N3O4S

Molecular Weight

417.5g/mol

IUPAC Name

ethyl 6-methyl-4-[4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C21H27N3O4S/c1-3-27-20(26)18-14(2)22-21(29)23-19(18)15-7-9-16(10-8-15)28-13-17(25)24-11-5-4-6-12-24/h7-10,19H,3-6,11-13H2,1-2H3,(H2,22,23,29)

InChI Key

PVKDUZMZISXSJI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)OCC(=O)N3CCCCC3)C

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)OCC(=O)N3CCCCC3)C

Origin of Product

United States

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